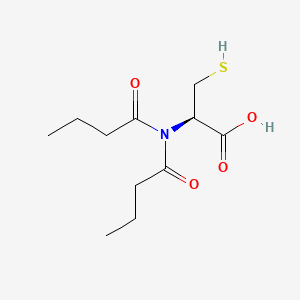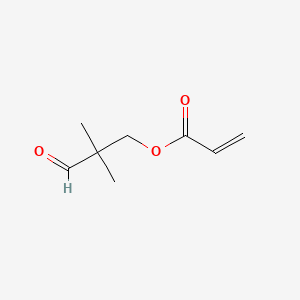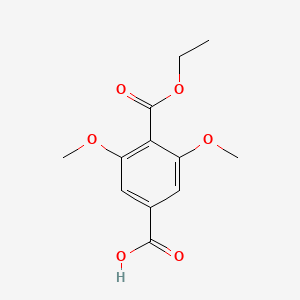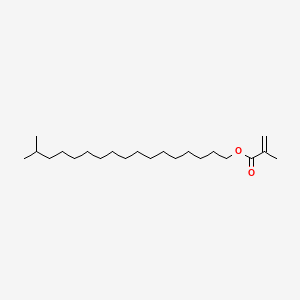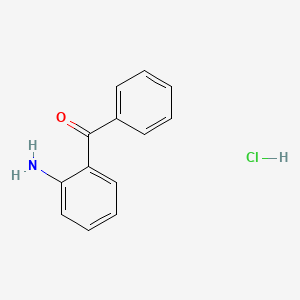
(2-Aminophenyl)-phenylmethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminophenyl)-phenylmethanone;hydrochloride is an organic compound that features a phenyl group attached to a methanone group, which is further bonded to an aminophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)-phenylmethanone;hydrochloride typically involves the reaction of benzoyl chloride with 2-aminophenylamine in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Aminophenyl)-phenylmethanone;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(2-Aminophenyl)-phenylmethanone;hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Aminophenyl)-phenylmethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Aminobenzothiazole: Known for its medicinal properties and used in various pharmaceutical applications.
2-Aminophenylthio)benzoic acid: Studied for its potential as an enzyme inhibitor.
2-Amino-N-(2-aminophenyl)acetamide: Explored for its anticancer properties.
Uniqueness: (2-Aminophenyl)-phenylmethanone;hydrochloride stands out due to its unique combination of chemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .
Propriétés
Numéro CAS |
40318-20-5 |
|---|---|
Formule moléculaire |
C13H12ClNO |
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
(2-aminophenyl)-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C13H11NO.ClH/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;/h1-9H,14H2;1H |
Clé InChI |
CPVYPYCGVPCKIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


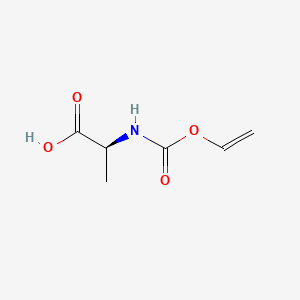
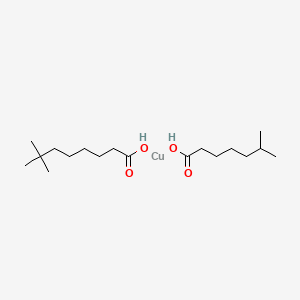
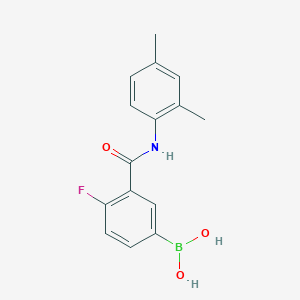
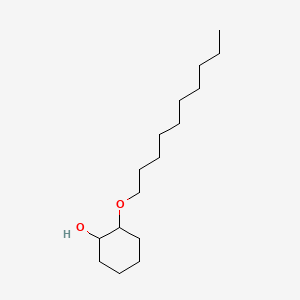
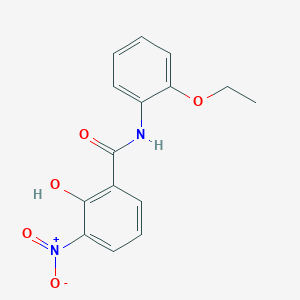

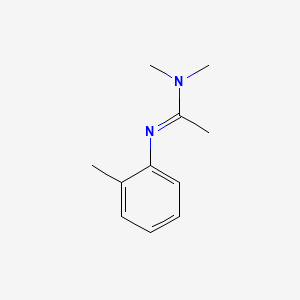
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)

